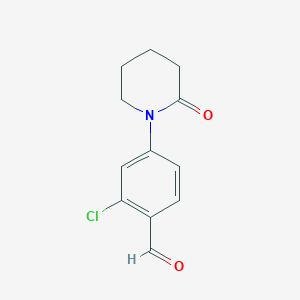
2-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a 2-oxopiperidin-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 2-oxopiperidine. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Chloro-4-(2-oxopiperidin-1-yl)benzoic acid.
Reduction: 2-Chloro-4-(2-oxopiperidin-1-yl)benzyl alcohol.
Substitution: 2-Amino-4-(2-oxopiperidin-1-yl)benzaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde
- 2-Chloro-4-(2-oxopiperidin-3-yl)benzaldehyde
- 2-Chloro-4-(2-oxopiperidin-4-yl)benzaldehyde
Uniqueness
2-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Propiedades
Fórmula molecular |
C12H12ClNO2 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
2-chloro-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO2/c13-11-7-10(5-4-9(11)8-15)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2 |
Clave InChI |
KWXDZBQMJUJQDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















